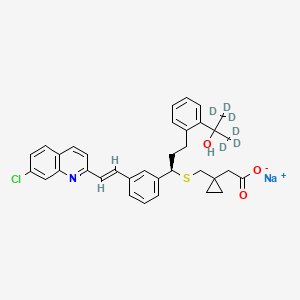

Montelukast-d6 Sodium Salt

Description

Rationale for Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. nih.govresearchgate.net This process allows scientists to "tag" and trace a compound without the complications associated with radioactivity. mdpi.com The primary rationale for this practice is to gain detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net By using detection techniques like mass spectrometry, researchers can differentiate the labeled drug from its naturally occurring counterparts, providing a clear picture of its metabolic fate. researchgate.net

Advantages of Deuterium Labeling in Drug Research

Deuterium, a stable isotope of hydrogen, has garnered particular interest in drug discovery and development. derpharmachemica.com Replacing hydrogen with deuterium at specific locations in a drug molecule can lead to several advantages, primarily due to the "kinetic isotope effect" (KIE). biomol.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. mdpi.com

This simple isotopic substitution can lead to:

Improved Metabolic Stability: By slowing down the rate of metabolic breakdown, deuteration can increase a drug's half-life, potentially allowing for less frequent dosing. mdpi.combiomol.com

Reduced Formation of Unwanted Metabolites: Deuteration can alter a drug's metabolic pathway, sometimes reducing the formation of toxic or reactive metabolites. researchgate.net

Stabilization of Chiral Centers: In some molecules, deuterium can help stabilize specific stereoisomers, which is crucial when one enantiomer is therapeutically active and the other is not, or is even toxic. ysu.am

Role of Deuterated Internal Standards in Bioanalytical Science

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accuracy and precision. caymanchem.com A deuterated internal standard is a version of the analyte (the substance being measured) where one or more hydrogen atoms have been replaced by deuterium. caymanchem.comgoogle.com

These compounds are considered the gold standard for several reasons:

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the signal. Since a deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal. bertin-bioreagent.com

Improved Assay Robustness: Deuterated standards co-elute with the analyte, meaning they travel through the chromatography system at the same rate. caymanchem.com This helps to correct for variability in sample extraction, injection volume, and instrument response. caymanchem.combertin-bioreagent.com

High Accuracy: By mimicking the analyte's behavior throughout the analytical process, deuterated internal standards enable highly accurate quantification of drug concentrations in biological fluids. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-KSWPWUDBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Montelukast D6 Sodium Salt

General Synthetic Methodologies for Deuterated Organic Molecules

The introduction of deuterium (B1214612) into organic molecules is a fundamental process in medicinal chemistry and various research fields. Two principal strategies are employed for this purpose: the direct use of precursors already containing isotopes and hydrogen/deuterium exchange reactions. symeres.com

This bottom-up approach involves constructing the target molecule from smaller, commercially available building blocks that are already enriched with deuterium. symeres.comnih.gov This method is essential when deuterium needs to be placed at specific, non-labile positions within a complex molecule where other methods like H/D exchange would be ineffective. nih.govgoogle.com The synthesis of Montelukast-d6, where the deuterium atoms are located on the two methyl groups of the 1-hydroxy-1-methylethyl (B12665419) moiety, exemplifies this strategy. caymanchem.combiomol.com

The general synthesis of Montelukast (B128269) involves several steps, including a critical Grignard reaction to form the tertiary alcohol group. asianpubs.orgysu.am To achieve the specific deuteration pattern of Montelukast-d6, a deuterated Grignard reagent, such as methyl-d3 magnesium halide, is reacted with a suitable ester intermediate. This ensures the precise and stable incorporation of the six deuterium atoms onto the terminal methyl groups of the side chain. google.comevitachem.com This method provides high control over the location and number of incorporated deuterium atoms.

Hydrogen/Deuterium (H/D) exchange is a process where hydrogen atoms in a molecule are swapped for deuterium atoms. nih.gov This method often utilizes inexpensive and readily available deuterium sources like deuterium oxide (D₂O). uni-rostock.demarquette.edu The reactions can be promoted under various conditions, including catalysis by acids, bases, or transition metals. nih.govresearchgate.netrsc.org

H/D exchange is particularly effective for replacing "labile" or acidic hydrogens, such as those on heteroatoms, or hydrogens at positions activated by adjacent functional groups, like the α-position to a carbonyl group or on aromatic rings. nih.govrsc.orgacs.org While this strategy can be implemented late in a synthetic sequence or even on the final compound, it often lacks the regioselectivity required for specifically labeling non-activated C-H bonds, such as those in the methyl groups of Montelukast. google.comuni-rostock.de Therefore, it is generally not the preferred method for producing the specific isotopic labeling pattern found in Montelukast-d6 sodium salt.

Deuterium Incorporation and Purity Assessment

Following synthesis, it is crucial to verify that the deuterium has been incorporated into the correct positions and to quantify the level of isotopic enrichment. This is achieved through a combination of sophisticated analytical techniques.

Several analytical methods are employed to confirm the successful deuteration of the target molecule.

Mass Spectrometry (MS): This is a fundamental technique for confirming deuteration. By analyzing the mass-to-charge ratio of the molecule, MS can detect the mass increase corresponding to the number of deuterium atoms incorporated. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a hydrogen atom. epj-conferences.org It is often coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analyzing complex mixtures. annualreviews.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In ¹H NMR (Proton NMR), the replacement of a hydrogen atom with deuterium results in the disappearance of the corresponding signal from the spectrum, providing clear evidence of the location of isotopic labeling. lgcstandards.com Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. spectralservice.de

Thin-Layer Chromatography (TLC): TLC is a chromatographic technique used to monitor the progress of a reaction and assess the purity of the final product. lgcstandards.com

The table below summarizes the key analytical techniques and their roles in the characterization of this compound.

| Analytical Technique | Purpose in Characterization | Reference |

| Mass Spectrometry (MS) | Confirms the increase in molecular weight due to deuterium incorporation; used to determine isotopic distribution. | epj-conferences.orglgcstandards.com |

| ¹H NMR | Verifies the absence of proton signals at the specific sites of deuteration. | lgcstandards.com |

| ²H NMR | Directly detects the presence and location of deuterium atoms in the molecule. | spectralservice.de |

| Elemental Analysis | Determines the elemental composition (%C, %H, %N) to confirm the overall chemical formula. | lgcstandards.com |

| UPLC/HPLC | Assesses the chemical purity of the compound, separating it from non-deuterated and other impurities. | lgcstandards.com |

Quantifying the isotopic enrichment is critical to ensure the quality of the deuterated standard. This involves determining the percentage of molecules that contain the desired number of deuterium atoms.

Isotopic Purity refers to the percentage of the labeled compound that is in the desired deuterated form. For Montelukast-d6, the target is to have all six positions deuterated. High-quality batches typically have an isotopic purity of ≥99% for the d6 form. caymanchem.combiomol.com

Mass Isotopomer Distribution (MID) analysis by mass spectrometry is the primary method for quantifying enrichment. nih.gov It measures the relative abundance of all isotopic variants of the molecule, from the unlabeled (d0) to the fully labeled (d6) form. A certificate of analysis for a typical batch of Montelukast-d6 would show a distribution where the d6 species is overwhelmingly the most abundant. lgcstandards.com

The following interactive table shows representative data for the isotopic distribution of a batch of this compound, demonstrating high isotopic enrichment.

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.07 |

| d1 | 0.09 |

| d2 | 0.00 |

| d3 | 0.00 |

| d4 | 0.07 |

| d5 | 1.90 |

| d6 | 97.88 |

This data is illustrative and based on a sample Certificate of Analysis. lgcstandards.com

In addition to MS, quantitative NMR (qNMR) can also be employed to determine the degree of deuteration with high precision by comparing the integral of a known internal standard with the signals from the deuterated compound. spectralservice.de

Advanced Analytical Methodologies Utilizing Montelukast D6 Sodium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for clinical pharmacokinetics due to its exceptional selectivity, sensitivity, and reproducibility. nih.gov In the context of Montelukast (B128269) analysis, LC-MS/MS (tandem mass spectrometry) is frequently employed, with Montelukast-d6 Sodium Salt used as the internal standard (IS) to ensure high precision and accuracy. jptcp.comresearchgate.net The use of an isotopically labeled internal standard like Montelukast-d6 is preferred as it co-elutes with the analyte, effectively compensating for any matrix effects and variations during the analytical process. jptcp.com

The accurate measurement of Montelukast concentrations in biological matrices, such as human and animal plasma, is essential for pharmacokinetic studies. Numerous validated LC-MS/MS methods have been developed for this purpose, consistently utilizing Montelukast-d6 as the internal standard. nih.govnih.govderpharmachemica.com These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reaching as low as 0.25 ng/mL, allowing for detailed characterization of the drug's concentration profile over time. nih.gov The linear dynamic ranges established in these studies are typically wide, for instance, from 1.0 ng/mL to 800.0 ng/mL, accommodating the expected therapeutic concentrations in plasma. nih.govresearchgate.net

The development of robust LC-MS/MS assays for Montelukast quantification involves a systematic process of optimizing chromatographic and mass spectrometric conditions, followed by rigorous validation according to regulatory guidelines, such as those from the FDA. nih.gov These validation protocols confirm the method's linearity, precision, accuracy, selectivity, and stability under various conditions. nih.govresearchgate.net

Quantitative Analysis of Montelukast in Biological Matrices

LC-MS/MS Method Development and Validation Protocols

Chromatographic Separation Optimization

Achieving optimal chromatographic separation is crucial for resolving Montelukast and its deuterated internal standard from endogenous components in the biological matrix. nih.gov This is typically accomplished using reverse-phase high-performance liquid chromatography (HPLC). Several trials are conducted to perfect the mobile phase composition, which often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate. nih.govresearchgate.net The pH of the buffer is also optimized to ensure consistent peak shape and retention. nih.gov The selection of the analytical column is a key parameter, with C18 and Phenyl columns being commonly used. nih.govjptcp.com These optimizations lead to short run times, often under 5 minutes, which is advantageous for high-throughput analysis. nih.govderpharmachemica.com

Table 1: Examples of Chromatographic Conditions for Montelukast Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytical Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 μm nih.govresearchgate.net | ZORBAX Eclipse XDB Phenyl, 4.6 X 75 mm, 3.5µ jptcp.com | Short monolithic column nih.gov |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) nih.govresearchgate.net | 5mM Ammonium Acetate : Acetonitrile (15:85 v/v) jptcp.com | Rapid gradient with unspecified components nih.gov |

| Flow Rate | 0.8 mL/min nih.govresearchgate.net | 1.0 mL/min jptcp.com | Not specified nih.gov |

| Retention Time | 2.8 min for both Montelukast and Montelukast-d6 nih.gov | Not specified | Not specified |

| Total Run Time | 5.0 min derpharmachemica.com | Not specified | 1.5 min nih.gov |

Mass Spectrometric Detection Parameter Tuning (e.g., Multiple Reaction Monitoring, MRM)

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode. nih.govresearchgate.net The instrument parameters are optimized by directly infusing solutions of Montelukast and Montelukast-d6. nih.gov Quantification is achieved using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode. nih.govakjournals.com In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govakjournals.com The MRM transitions for Montelukast and its deuterated standard are distinct due to the mass difference from the deuterium (B1214612) labels. nih.govnih.gov

Table 2: Optimized Mass Spectrometric Parameters for Montelukast and Montelukast-d6

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

|---|---|---|---|---|

| Montelukast | ESI Positive | 586.2 | 568.2 | nih.govresearchgate.net |

| Montelukast | ESI Positive | 586.0 | 422.0 | nih.gov |

| Montelukast | ESI Positive | 586.2 | 422.2 | akjournals.com |

| Montelukast-d6 | ESI Positive | 592.3 | 574.2 | nih.govresearchgate.net |

| Montelukast-d6 | ESI Positive | 592.0 | 427.0 | nih.gov |

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is vital to remove proteins and other interfering substances from the biological matrix before LC-MS analysis. Several techniques have been successfully employed for the extraction of Montelukast and Montelukast-d6.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.govnih.gov The supernatant is then collected for analysis. nih.gov While fast, this method may be less clean than others. ijpsonline.com

Liquid-Liquid Extraction (LLE): In LLE, the analyte is extracted from the aqueous plasma sample into an immiscible organic solvent. ijpsonline.comaccesson.kr This technique is also known for providing clean extracts. accesson.kr

| Liquid-Liquid Extraction | Employs an organic solvent (e.g., a mix of dichloromethane (B109758) and ethyl acetate) to extract the analyte. | Rat Plasma | Effective for extracting Montelukast without hydrophilic salts and proteins. | accesson.kr |

Beyond quantification, this compound is a valuable tool in drug metabolism studies that utilize high-resolution mass spectrometry (HRMS). nih.gov The identification of drug metabolites is a crucial step in understanding the fate of a xenobiotic in the body. nih.gov

In untargeted metabolomics workflows, HRMS is used to detect all possible metabolites in a biological sample after drug administration. researchgate.net The presence of the stable isotope label in Montelukast-d6 creates a characteristic isotopic pattern. This allows researchers to easily distinguish drug-related metabolites from the vast number of endogenous compounds present in the biological matrix. The mass difference between the unlabeled drug and the deuterated standard, along with their identical retention times, helps to pinpoint potential metabolites. nih.gov For instance, a protocol optimized for studying drug metabolism uses HRMS to identify metabolites of Montelukast produced in various in vitro systems, from purified enzymes to primary cell cultures. nih.gov The ability to confidently identify these metabolites is a critical advantage afforded by the use of a deuterated internal standard. nih.govrsc.org

Application in High-Resolution Mass Spectrometry for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for a molecule of Montelukast's size and polarity, this compound is also intended for use in GC-MS methodologies. caymanchem.combiomol.combertin-bioreagent.com For GC-MS analysis, non-volatile or polar compounds like Montelukast typically require a derivatization step to increase their volatility and thermal stability.

In this context, this compound plays a crucial role as an internal standard. It is added to the sample prior to derivatization and extraction. Because it is chemically identical to the analyte, it undergoes the derivatization reaction at the same rate and efficiency. ubc.ca Any variability or inconsistency in the sample preparation or GC injection is mirrored in both the analyte and the internal standard. nih.gov This allows for the same principle of ratiometric quantification used in LC-MS, ensuring high accuracy and precision. scielo.org.mx GC-MS methods are particularly valuable for identifying and quantifying potential volatile or semi-volatile impurities in the drug substance that may not be amenable to LC-MS analysis. wisdomlib.org

| Parameter | Description |

|---|---|

| Internal Standard | This compound |

| Derivatization Agent | Silylating agent (e.g., BSTFA) to cap the hydroxyl and carboxylic acid groups. |

| GC Column | Low-polarity capillary column (e.g., 5% Phenyl Polysiloxane). |

| Ionization Mode | Electron Ionization (EI). |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard. |

Potential Contributions to Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The utility of isotopic labeling extends beyond mass spectrometry to Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov While not its primary application, this compound has potential contributions in specialized NMR studies for structural elucidation and assignment. The deuteration in this specific standard is located on the two methyl groups of the 2-hydroxy-2-propyl moiety. caymanchem.comnih.gov

A primary use of deuteration in NMR is for spectral simplification. nih.gov In a ¹H NMR spectrum, signals from protons are observed. Since deuterium (²H) resonates at a completely different frequency, replacing protons with deuterium effectively makes those signals "disappear" from the ¹H spectrum. sigmaaldrich.com

By comparing the ¹H NMR spectrum of unlabeled Montelukast with that of Montelukast-d6, an analyst can unequivocally assign the proton signals of the two methyl groups. The peak corresponding to these protons in the unlabeled spectrum would be absent or dramatically reduced in the spectrum of the d6 analogue. This definitive assignment can be crucial when studying the molecule's conformation or its interaction with other molecules, such as chiral solvating agents, where specific proton environments are of interest. nih.gov

| Compound | Functional Group | Expected ¹H NMR Signal | Rationale |

|---|---|---|---|

| Montelukast Sodium Salt | -C(OH)(CH₃)₂ | A singlet integrating to 6 protons. | The six protons on the two equivalent methyl groups are present and generate a signal. |

| This compound | -C(OH)(CD₃)₂ | Signal is absent or has negligible intensity. | The protons are replaced with deuterium, which is not detected in a standard ¹H NMR experiment. nih.gov |

Elucidation of Drug Metabolic Pathways through Deuterium Tracing

The use of deuterium-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. medchemexpress.commedchemexpress.com Stable heavy isotopes are incorporated into drug molecules to serve as tracers for quantification during the drug development process. medchemexpress.comglpbio.com This technique, known as stable isotope labeling, leverages the mass difference between the deuterated and non-deuterated compounds. When a sample is analyzed using mass spectrometry, the two versions of the molecule can be distinguished, allowing for precise quantification.

In the study of montelukast, Montelukast-d6 is frequently employed as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). jptcp.comnih.gov Its purpose is to improve the precision, accuracy, and reproducibility of the analytical method by accounting for variations during sample preparation and analysis. jptcp.com By adding a known amount of Montelukast-d6 to a biological sample (e.g., plasma), researchers can accurately determine the concentration of the unlabeled montelukast and its metabolites, thereby reducing the impact of matrix effects. jptcp.comnih.gov This precise quantification is fundamental for characterizing the pharmacokinetic profile of the drug and understanding its metabolic pathways. glpbio.commedchemexpress.com

In Vitro Metabolism Investigations of Montelukast

In vitro studies using systems like human liver microsomes (HLMs), recombinant enzymes, and cell cultures are essential for dissecting the metabolic fate of drugs. nih.govnih.gov this compound serves as a crucial analytical tool in these investigations, facilitating the accurate measurement of the parent drug's depletion and the formation of its various metabolites. jptcp.comnih.gov

Characterization of Cytochrome P450 Enzyme Involvement (e.g., CYP2C8, CYP2C9, CYP3A4)

The metabolism of montelukast is extensively mediated by the cytochrome P450 (CYP) family of enzymes. drugbank.comwikipedia.org While early studies pointed to CYP2C9 and CYP3A4 as the principal enzymes, more recent research has highlighted the dominant role of CYP2C8, particularly at clinically relevant concentrations. nih.govnih.govpsu.edu

CYP2C8: This isoform is now considered the primary enzyme responsible for the oxidative metabolism of montelukast. nih.govhelsinki.fi It catalyzes the 36-hydroxylation to form the M6 metabolite, a key step in the main metabolic pathway. psu.edu In vitro studies estimate that CYP2C8 accounts for approximately 72-80% of the drug's biotransformation in humans. nih.govpsu.edu

Table 1: Contribution of Cytochrome P450 Isoforms to Montelukast Metabolism

| CYP Isoform | Metabolic Reaction | Key Finding | Citation |

|---|---|---|---|

| CYP2C8 | 36-hydroxylation (M6 formation), 25-hydroxylation (M3 formation) | Dominant enzyme in montelukast biotransformation, accounting for ~72-80% of its metabolism. | nih.govpsu.edu |

| CYP3A4 | 21-hydroxylation (M5 formation), Sulfoxidation (M2 formation), 25-hydroxylation (M3 formation) | Main catalyst for M5 and M2 formation, but plays a minor role in overall elimination. | nih.govnih.govpsu.edu |

| CYP2C9 | 36-hydroxylation (M6 formation), 25-hydroxylation (M3 formation) | Contributes to metabolism, but to a lesser extent than CYP2C8 at clinically relevant concentrations. | nih.govpsu.edu |

Identification of UDP-Glucuronosyltransferase (UGT) Contributions

Kinetic analyses have identified UGT1A3 as the exclusive enzyme responsible for the direct glucuronidation of montelukast. nih.govnih.gov It catalyzes the formation of two distinct glucuronide metabolites: an acyl-glucuronide (M1) and another metabolite consistent with an ether-glucuronide. nih.gov Comprehensive pharmacogenomic studies have further solidified the crucial role of UGT1A3 in the pharmacokinetics of montelukast. nih.gov

Identification and Structural Elucidation of Montelukast Metabolites

The extensive metabolism of montelukast leads to the formation of numerous metabolites, which have been identified in human plasma and bile. nih.govnih.gov The use of isotopically labeled [14C]montelukast has been instrumental in these identification studies. nih.gov More recent research has even identified eighteen new metabolites, highlighting the complexity of its biotransformation. researchgate.net

The primary metabolites identified include:

M1: Montelukast acyl-β-d-glucuronide, formed by UGT1A3. nih.govnih.gov

M2: Montelukast sulfoxide (B87167), primarily formed by CYP3A4. nih.govnih.gov

M3: 25-hydroxy montelukast, formed by several P450s. nih.govnih.gov

M4: Montelukast dicarboxylic acid, which is a product of the further oxidation of the M6 metabolite. M4 is the most abundant metabolite found in bile. psu.edunih.gov

M5a and M5b: Diastereomers of 21-hydroxy montelukast, formed by CYP3A4. nih.govnih.gov

M6a and M6b: Diastereomers of 36-hydroxy montelukast, primarily formed by CYP2C8. nih.govnih.gov

Table 2: Identified Metabolites of Montelukast

| Metabolite | Chemical Name | Primary Metabolic Pathway | Citation |

|---|---|---|---|

| M1 | Montelukast acyl-β-d-glucuronide | Direct glucuronidation by UGT1A3 | nih.govnih.gov |

| M2 | Montelukast sulfoxide | Oxidation by CYP3A4 | nih.govnih.gov |

| M3 | 25-hydroxy montelukast | Oxidation by CYP2C8, CYP2C9, CYP3A4, CYP2C19 | nih.govmdpi.com |

| M4 | Montelukast dicarboxylic acid | Further oxidation of M6 | nih.gov |

| M5a/M5b | 21(R/S)-hydroxy montelukast | Oxidation by CYP3A4 | nih.govnih.gov |

| M6a/M6b | 36-hydroxy montelukast | Oxidation by CYP2C8 | nih.govnih.gov |

Investigation of Reactive Metabolite Formation Mechanisms

The formation of reactive metabolites is a critical area of investigation in drug development due to their potential to cause toxicity. nih.gov Studies have explored the potential for montelukast to form such metabolites. In one study using various in vitro human liver-derived systems, low levels of glutathione (B108866) (GSH) conjugates of montelukast were detected in incubations with liver microsomes and S9 fractions. sci-hub.se The formation of GSH conjugates is an indicator of the generation of electrophilic reactive intermediates. sci-hub.se Further research has confirmed the ability of montelukast to react with glutathione, which may be linked to some of its adverse effects. researchgate.net

In Vivo Metabolic Studies in Pre-clinical Models

In vivo studies in pre-clinical animal models are crucial for understanding how a drug is metabolized within a whole biological system. A study in mice investigated the effects of montelukast on acetaminophen-induced liver injury. nih.gov The findings suggested that montelukast's protective effect was related to the inhibition of the formation of N-acetyl-p-benzoquinone imine (NAPQI), the toxic reactive metabolite of acetaminophen. nih.gov This indicates an interaction of montelukast with metabolic pathways relevant to detoxification. nih.gov

Another study utilized a mouse model to explore the link between montelukast metabolism and its observed neuropsychiatric effects. researchgate.net This in vivo research, combined with in vitro data, aimed to identify how montelukast and its metabolites interfere with processes in the central nervous system. researchgate.net Such pre-clinical studies are vital for correlating metabolic profiles with physiological and toxicological outcomes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Montelukast |

| This compound |

| Montelukast acyl-β-d-glucuronide (M1) |

| Montelukast sulfoxide (M2) |

| 25-hydroxy montelukast (M3) |

| Montelukast dicarboxylic acid (M4) |

| 21-hydroxy montelukast (M5a/M5b) |

| 36-hydroxy montelukast (M6a/M6b) |

| Glutathione (GSH) |

| N-acetyl-p-benzoquinone imine (NAPQI) |

| Acetaminophen |

Tracing Drug Disposition and Metabolite Profiles

The use of isotopically labeled compounds like this compound is a cornerstone of modern drug metabolism studies. By introducing a "heavy" version of the drug, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) profile without interference from the non-labeled drug.

In studies investigating the metabolic fate of montelukast, the deuterated form acts as an internal standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). derpharmachemica.comjptcp.com This methodology allows for the precise measurement of the parent drug and its various metabolites in complex biological matrices such as plasma and bile. derpharmachemica.comnih.gov

Research has identified several key metabolites of montelukast in humans. These include an acyl glucuronide (M1), a sulfoxide (M2), and various hydroxylated metabolites (M5a, M5b, M6a, M6b). nih.gov A major metabolite found in bile is a dicarboxylic acid derivative (M4), which results from the further oxidation of a hydroxymethyl metabolite. nih.gov The ability to distinguish and quantify these metabolites is significantly enhanced by the use of a stable isotope-labeled internal standard like this compound.

A comprehensive pharmacogenomic study utilized Montelukast-d6 as an internal standard to investigate the genetic factors influencing montelukast pharmacokinetics. nih.gov This research highlighted the substantial interindividual variability in the plasma concentrations of montelukast and its metabolites. nih.gov For instance, the area under the plasma concentration-time curve (AUC) for montelukast varied 8.7-fold among individuals, while the variability for its metabolites was even more pronounced. nih.gov Such studies are crucial for understanding how genetic differences in metabolic enzymes, like UGT1A3 and CYP2C8, can impact drug exposure and response. nih.gov

Table 1: Key Metabolites of Montelukast Identified in Human Samples

| Metabolite ID | Chemical Modification |

| M1 | Acyl glucuronide |

| M2 | Sulfoxide |

| M3 | 25-hydroxy (phenol) |

| M4 | Dicarboxylic acid |

| M5a, M5b | Diastereomers of 21-hydroxy (benzylic alcohol) |

| M6a, M6b | Diastereomers of 36-hydroxy (methyl alcohol) |

This table summarizes the primary metabolites of montelukast as identified in human plasma and bile. The identification and quantification of these metabolites are often facilitated by the use of deuterated internal standards in analytical methods.

Assessment of Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter evaluated during drug development, as it influences the drug's half-life and dosing regimen. In vitro assays using liver microsomes or other metabolically active systems are commonly employed for this purpose. This compound can be utilized in these assays to accurately determine the rate of metabolism of montelukast.

By incubating this compound with liver microsomes and a fortified NADPH-regenerating system, researchers can monitor the disappearance of the parent compound over time. The inherent properties of the deuterated standard allow for precise quantification by LC-MS/MS, even in the presence of complex biological matrices. derpharmachemica.comjptcp.com

Studies have established that montelukast is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C8 playing a major role at clinically relevant concentrations. probes-drugs.orgnih.gov The use of deuterated montelukast in such in vitro systems helps in elucidating the specific enzymes involved in its metabolism and in identifying potential drug-drug interactions. For example, co-incubation with known inhibitors or inducers of specific CYP enzymes can reveal their impact on montelukast's metabolic rate.

The data generated from these metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a drug. A compound with high metabolic stability will likely have a longer half-life and lower clearance, while a compound that is rapidly metabolized will be cleared more quickly from the body.

Table 2: Application of this compound in a Bioanalytical Method

| Parameter | Montelukast Sodium | This compound (Internal Standard) |

| Linearity Range | 2.5 ng/mL - 600 ng/mL | N/A |

| Retention Time | 2.3 ± 0.3 min | 2.3 ± 0.3 min |

| Mean Overall Recovery | 58.56% | 57.75% |

| Precision of Recovery | 1.00% - 5.17% | 4.25% - 5.08% |

This table presents data from a validated LC-MS/MS method for the determination of montelukast in human plasma, showcasing the use of Montelukast-d6 as an internal standard to ensure accuracy and reproducibility. derpharmachemica.comjptcp.com

Conclusion

Montelukast-d6 Sodium Salt exemplifies the critical role of deuterated compounds in modern pharmaceutical research. While not a therapeutic agent itself, its function as a stable isotope-labeled internal standard is fundamental to the accurate bioanalysis of montelukast (B128269). The unique properties derived from deuterium (B1214612) substitution allow it to be the ideal tool for correcting analytical variability in complex LC-MS/MS assays. Its successful application in pharmacokinetic and bioequivalence studies underscores the importance of such compounds in ensuring the reliability and accuracy of data that supports drug development and regulatory science.

Research Applications of Montelukast D6 Sodium Salt in Pharmacokinetic Investigations

Pre-clinical Pharmacokinetic Study Applications

In pre-clinical research, Montelukast-d6 Sodium Salt is instrumental in the precise quantification of Montelukast (B128269) concentrations in plasma and other biological matrices. This enables researchers to accurately define the pharmacokinetic profile of the parent drug.

The assessment of bioavailability, which measures the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action, relies on accurate measurements of the drug's concentration in systemic circulation over time. This compound is employed as an internal standard in bioanalytical assays to determine these concentrations with high specificity and sensitivity. researchgate.netnih.gov By spiking biological samples with a known amount of Montelukast-d6, researchers can correct for variations in sample processing and analytical response, thereby ensuring the integrity of the pharmacokinetic data.

For instance, studies determining the mean oral bioavailability of different Montelukast formulations use such robust analytical methods to generate concentration-time curves. fda.gov These curves are then used to calculate key bioavailability parameters like maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.govfda.gov

Table 1: Bioavailability Parameters of Montelukast Determined Using Assays Reliant on Internal Standards Data represents the parent compound, Montelukast, as measured in studies utilizing stable isotope-labeled internal standards like Montelukast-d6.

| Formulation | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | Mean Oral Bioavailability |

| 10-mg film-coated tablet (fasted) | Achieved in 3 to 4 hours | 3 to 4 hours | 64% |

| 5-mg chewable tablet (fasted) | Achieved in 2 to 2.5 hours | 2 to 2.5 hours | 73% |

| 5-mg chewable tablet (with meal) | N/A | N/A | 63% |

Clearance is a measure of the body's ability to eliminate a drug. It is defined as the volume of plasma from which the drug is completely removed per unit of time. The calculation of clearance requires accurate measurement of drug concentrations in plasma over a specific period. The use of Montelukast-d6 as an internal standard provides the necessary precision for these measurements. researchgate.net By accurately plotting the decline in plasma Montelukast concentrations after reaching Cmax, researchers can reliably calculate the drug's clearance rate. fda.govfda.gov

Table 2: Plasma Clearance of Montelukast in Healthy Adults This value is determined through pharmacokinetic studies where this compound is an essential tool for accurate quantification.

| Parameter | Average Value |

| Plasma Clearance | 45 mL/min |

The elimination half-life (t½) of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. The volume of distribution (Vd) relates the amount of drug in the body to the concentration of the drug in the blood or plasma. Both are fundamental parameters derived from the concentration-time profile of a drug. The precision afforded by using Montelukast-d6 as an internal standard is crucial for the accurate modeling of the drug's decay curve, from which the half-life is calculated. drugs.com Similarly, Vd is determined from data points that are reliably quantified using this internal standard. fda.govdrugbank.com

Table 3: Half-Life and Distribution Parameters of Montelukast These characteristics of the parent compound are accurately defined in studies employing Montelukast-d6 as an internal standard.

| Pharmacokinetic Parameter | Value |

| Mean Plasma Half-Life (Healthy Young Adults) | 2.7 to 5.5 hours |

| Mean Plasma Half-Life (Elderly) | Slightly longer than in young adults |

| Steady-State Volume of Distribution (Vd) | 8 to 11 liters |

| Plasma Protein Binding | >99% |

Evaluation of Kinetic Isotope Effects on Pharmacokinetic Parameters

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov In pharmacology, this effect can be significant if the C-H bond that is replaced by a C-D bond is broken during a rate-limiting step of the drug's metabolism, often mediated by cytochrome P450 enzymes. nih.gov A significant KIE could potentially slow down the drug's metabolism, leading to a longer half-life and increased systemic exposure. medchemexpress.com

While the KIE is a recognized principle in medicinal chemistry, the predominant application of this compound in published research is as an internal standard for bioanalysis. veeprho.comresearchgate.netnih.gov In this role, it is selected precisely because its pharmacokinetic behavior is assumed to be virtually identical to that of unlabeled Montelukast. The minor mass difference does not typically alter its absorption, distribution, or elimination in a way that would compromise its function as a reliable tracer for the parent compound during analytical quantification. Consequently, specific studies focused on evaluating a clinically significant kinetic isotope effect on the pharmacokinetic parameters of Montelukast-d6 itself are not widely documented in the scientific literature. Its value lies in being a stable, non-radioactive tool that enhances the accuracy of pharmacokinetic measurements for Montelukast.

Quality Control and Reference Standard Applications of Montelukast D6 Sodium Salt

Role as an Analytical Internal Standard for Montelukast (B128269) Quantification

The primary application of Montelukast-d6 Sodium Salt is as an internal standard (IS) in the quantification of Montelukast in various biological and pharmaceutical matrices. caymanchem.com Due to its structural similarity and identical physicochemical properties to the unlabeled Montelukast, it co-elutes and ionizes similarly during chromatographic and mass spectrometric analysis. This similarity allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical method.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this compound is added to samples at a known concentration. The ratio of the peak area of Montelukast to that of this compound is then used to construct a calibration curve and determine the concentration of Montelukast in unknown samples. This ratiometric measurement corrects for potential analytical errors, leading to more reliable and reproducible results.

Several studies have demonstrated the successful use of this compound as an internal standard for the bioanalysis of Montelukast in human plasma. These methods are crucial for pharmacokinetic and bioequivalence studies, which are essential for drug development and regulatory approval. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies for such critical assays. tandfonline.com

Table 1: LC-MS/MS Method Parameters for Montelukast Quantification using this compound as an Internal Standard

| Parameter | Value |

| Analytical Column | C18 |

| Mobile Phase | Acetonitrile (B52724) and Ammonium (B1175870) Acetate Buffer |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Internal Standard | This compound |

Application in Analytical Method Validation and Method Development

During the development and validation of new analytical methods for Montelukast, this compound plays a pivotal role. It is instrumental in assessing key validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH).

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters evaluated using this compound include:

Linearity: By preparing calibration standards with a fixed concentration of the internal standard and varying concentrations of Montelukast, the linearity of the method over a specific concentration range can be established.

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are assessed by analyzing quality control (QC) samples at different concentration levels, each spiked with this compound.

Matrix Effect: The influence of the sample matrix (e.g., plasma, urine) on the ionization of the analyte can be evaluated by comparing the response of Montelukast in the presence and absence of the matrix, normalized by the internal standard. The stable isotope-labeled internal standard helps to mitigate and quantify the matrix effect. researchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample, with the internal standard helping to normalize for any variability.

The use of this compound during method development aids in optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation procedures to achieve a robust and reliable analytical method.

Table 2: Typical Validation Parameters Assessed Using this compound

| Validation Parameter | Description | Role of this compound |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Used to establish the calibration curve by plotting the peak area ratio of Montelukast to this compound against the concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. | QC samples spiked with known concentrations of Montelukast and a fixed concentration of the internal standard are analyzed to determine the percent recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed by calculating the relative standard deviation (RSD) of the results from multiple analyses of QC samples. |

| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. | Helps to compensate for and evaluate the suppressive or enhancing effects of the matrix on the analyte's signal. |

Establishment of Traceability for Pharmaceutical Reference Standards

Traceability is a fundamental concept in metrology, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. In the pharmaceutical industry, this is crucial for ensuring the accuracy and comparability of analytical results. Isotopically labeled compounds like this compound are essential in establishing the traceability of pharmaceutical reference standards. alfa-chemistry.comresearchgate.net

A well-characterized batch of this compound, with a known purity and isotopic enrichment, can serve as a primary or secondary reference material. By using techniques such as quantitative nuclear magnetic resonance (qNMR) or mass spectrometry, the concentration of a Montelukast working standard can be accurately determined by referencing it against the this compound standard. This process establishes a clear link in the traceability chain, ultimately connecting the working standard to a higher-order reference material or the International System of Units (SI).

The use of a stable isotope-labeled standard for establishing traceability offers several advantages, including high specificity and reduced susceptibility to matrix interferences, which are critical for achieving the highest level of accuracy in the characterization of reference standards.

Use in Quality Control Processes for Active Pharmaceutical Ingredient (API) Synthesis and Formulation

In the manufacturing of Montelukast, quality control is paramount at every stage, from the synthesis of the API to the formulation of the final drug product. While direct evidence for the routine use of this compound in these specific QC processes is not extensively published, its application can be inferred based on the established principles of using internal standards in pharmaceutical analysis.

API Synthesis:

During the synthesis of Montelukast, which involves multiple chemical steps, this compound can be used as an internal standard in in-process control (IPC) tests. googleapis.comsciforum.net For example, it can be used to accurately quantify the yield of a reaction step or to monitor the formation of impurities. By spiking a sample from the reaction mixture with a known amount of this compound, the concentration of Montelukast can be precisely determined using LC-MS, providing critical data for process optimization and control. This ensures the consistency and quality of the API batch.

Formulation:

In the quality control of finished pharmaceutical formulations, such as tablets or granules, this compound can be employed to verify the content uniformity and assay of the drug product. synzeal.com A validated LC-MS method using this compound as an internal standard can provide a highly accurate and precise measurement of the Montelukast content in individual dosage units. This is particularly important for ensuring that each tablet delivers the correct dose to the patient. The internal standard corrects for any variability that may arise during the extraction of the API from the complex formulation matrix.

The stability of Montelukast in formulations can also be assessed using this compound. In stability studies, the concentration of Montelukast is monitored over time under various storage conditions. The use of a stable isotope-labeled internal standard ensures that the analytical results are accurate, allowing for the reliable determination of the drug's shelf-life.

Future Directions in Deuterated Pharmaceutical Research with Montelukast D6 Sodium Salt

Advancements in Stable Isotope Labeling Synthesis Technologies

The future utility of deuterated compounds like Montelukast-d6 Sodium Salt is intrinsically linked to the innovation occurring in synthetic chemistry. Historically, the synthesis of isotopically labeled compounds was often a complex, multi-step process. However, modern methodologies are focusing on efficiency, cost-effectiveness, and versatility, which will enable broader access and application of these critical research tools. x-chemrx.com

A primary area of advancement is the development of late-stage hydrogen isotope exchange (HIE) reactions. acs.orgjscimedcentral.com These methods allow for the introduction of deuterium (B1214612) into a complex molecule, like Montelukast (B128269), at a very late point in the synthetic sequence. This approach is highly advantageous as it avoids the need to redesign entire synthesis routes using expensive, deuterated starting materials. x-chemrx.com Catalysts based on metals like iridium, ruthenium, and palladium are at the forefront of this research, offering new ways to achieve highly selective deuteration with minimal molecular disruption. acs.org

Furthermore, the integration of flow chemistry into isotope labeling represents a significant technological leap. x-chemrx.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater consistency compared to traditional batch synthesis. This technology is particularly well-suited for HIE reactions, which can sometimes require elevated temperatures and pressures.

| Parameter | Traditional Batch Synthesis | Modern Flow Chemistry Synthesis |

|---|---|---|

| Approach | Multi-step synthesis using isotopically enriched starting materials. | Late-stage hydrogen isotope exchange (HIE) using reagents like D2O. x-chemrx.com |

| Efficiency | Often lower yields and requires significant process optimization for each new compound. | Higher yields due to precise control of reaction conditions and improved mixing. x-chemrx.com |

| Cost-Effectiveness | High cost associated with deuterated starting materials and complex purification. | More cost-efficient due to the use of cheaper deuterium sources (e.g., D2O) and reduced waste. x-chemrx.com |

| Scalability & Safety | Scaling up can be challenging; potential for thermal runaway in exothermic reactions. | Easily scalable by extending reaction time or using parallel reactors; enhanced safety profile. x-chemrx.com |

| Versatility | Less versatile; a new synthetic route is often needed for each labeled position. | Highly versatile; can be applied to a wide range of complex molecules without complete resynthesis. acs.org |

Integration with Emerging High-Throughput Analytical Platforms

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of Montelukast in complex biological matrices. jptcp.comclearsynth.com The future will see an even deeper integration of such stable isotope-labeled standards with next-generation, high-throughput analytical platforms. These advancements are critical for accelerating drug discovery and development pipelines.

The core advantage of using a deuterated standard is that it co-elutes with the non-labeled analyte and exhibits nearly identical chemical and physical properties, including ionization efficiency in the mass spectrometer's source. texilajournal.comscioninstruments.com This allows it to effectively compensate for variations in sample preparation, instrument response, and matrix effects—where other components in a sample can suppress or enhance the analyte's signal. clearsynth.comtexilajournal.com

As analytical platforms become more sensitive and faster, the role of high-purity deuterated standards will become even more crucial. High-resolution mass spectrometry (HRMS), for example, provides immense specificity and the ability to conduct untargeted analyses. In such applications, deuterated standards are indispensable for confirming the identity of metabolites and ensuring precise quantification without ambiguity. The combination of stable isotope labeling with advanced analytical techniques is a powerful tool for modern biomedical research. acs.orgacs.org

| Analytical Platform | Role of this compound | Future Application / Advantage |

|---|---|---|

| LC-MS/MS | Internal standard for accurate quantification of Montelukast. jptcp.comderpharmachemica.com | Enables high-throughput bioequivalence and pharmacokinetic studies with high precision and accuracy. clearsynth.com |

| High-Resolution Mass Spectrometry (HRMS) | Reference compound for mass accuracy and retention time alignment. | Facilitates confident identification of drug metabolites in complex metabolomics studies. acs.org |

| Automated Sample Prep Systems | Added at the beginning of the extraction process to track and correct for analyte loss. | Improves the robustness and reliability of fully automated, high-throughput bioanalytical workflows. texilajournal.com |

| Microfluidics (Lab-on-a-Chip) | Enables precise quantification with very small sample volumes. | Supports point-of-care therapeutic drug monitoring and personalized medicine applications. |

Expanding Applications in Mechanistic Biomedical Research and Systems Pharmacology

Beyond its role as an analytical standard, the future of this compound lies in its application as a tracer to probe biological systems and elucidate drug mechanisms. Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to track the fate of a drug molecule within a biological system. moravek.comsymeres.com

One key area is in metabolite identification and pathway elucidation . acs.orgresearchgate.net By administering a mixture of labeled and unlabeled Montelukast, researchers can use mass spectrometry to easily distinguish drug-related metabolites from endogenous molecules in a complex biological sample. The unique isotopic signature of the deuterated compound acts as a clear marker, simplifying the process of identifying novel or unexpected metabolic pathways. researchgate.net This is particularly important for understanding drug-drug interactions, where one drug may alter the metabolic fate of another.

In the field of systems pharmacology , which aims to understand how drugs affect entire biological networks, deuterated tracers can provide critical data. For example, Montelukast-d6 could be used to study the kinetics of receptor binding and occupancy or to investigate how the drug's distribution changes in different disease states. These studies help build comprehensive computational models that can predict a drug's efficacy and potential off-target effects. The use of stable isotope-labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy is proposed as a way to establish a mechanistic link between the formation of reactive metabolites and changes at the genomic or proteomic level. acs.orgacs.org

| Research Area | Application of this compound | Scientific Insight Gained |

|---|---|---|

| Drug Metabolism (ADME) | Used as a tracer to follow the absorption, distribution, metabolism, and excretion of Montelukast. acs.orgmoravek.com | Precise characterization of metabolic pathways, identification of major and minor metabolites, and calculation of pharmacokinetic parameters. symeres.com |

| Drug-Drug Interaction Studies | Quantify changes in Montelukast metabolism in the presence of co-administered drugs. | Elucidate mechanisms of metabolic inhibition or induction (e.g., at CYP450 enzymes). derpharmachemica.com |

| Pharmacodynamics | Trace the distribution of the drug to target tissues and measure receptor occupancy. | Correlate drug exposure at the site of action with the pharmacological response. |

| Toxicology | Investigate the formation of potentially reactive or toxic metabolites. acs.orgacs.org | Understand mechanisms of drug-induced toxicity and develop safer drug candidates. |

| Systems Pharmacology | Provide quantitative data on drug disposition to build and validate physiological-based pharmacokinetic (PBPK) models. | Improved prediction of drug behavior in diverse patient populations and disease states. |

Q & A

Q. What is the mechanism of action of Montelukast-d6 Sodium Salt in modulating inflammatory responses?

this compound acts as a deuterated leukotriene receptor antagonist, selectively binding to the cysteinyl leukotriene receptor CysLT1 in airways. This inhibits pro-inflammatory mediators like LTD4, reducing bronchoconstriction, mucus secretion, and eosinophil recruitment . Methodologically, its deuterated form allows for precise tracking in pharmacokinetic studies using mass spectrometry (MS), enhancing reproducibility in in vitro assays (e.g., receptor binding affinity tests) .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Purity validation requires high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) to distinguish isotopic peaks and detect impurities. Stability studies should assess degradation under varying pH, temperature, and light exposure, with data analyzed via kinetic modeling (e.g., Arrhenius plots for shelf-life prediction) . Deuterium incorporation efficiency (>98%) must be confirmed using nuclear magnetic resonance (NMR) spectroscopy .

Q. What experimental controls are critical when studying this compound in cell-based assays?

Include:

- Negative controls : Untreated cells or vehicle-only (e.g., DMSO) to rule out solvent effects.

- Positive controls : Non-deuterated Montelukast sodium to compare receptor inhibition efficacy.

- Isotopic controls : Non-deuterated analogs to differentiate isotopic effects on metabolic stability . Data normalization to protein concentration or cell count is essential to mitigate variability .

Advanced Research Questions

Q. How can contradictory data on Montelukast-d6’s efficacy in different inflammation models be resolved?

Contradictions often arise from model-specific factors (e.g., species differences in receptor expression or dosing regimens). A systematic approach includes:

- Meta-analysis of dose-response curves across studies.

- In silico modeling to predict receptor binding kinetics under varying physiological conditions.

- Cross-validation using tissue-specific knockout models to isolate CysLT1-mediated effects . Transparent reporting of experimental parameters (e.g., pH, incubation time) is critical for reproducibility .

Q. What advanced methodologies enable quantification of Montelukast-d6 in complex biological matrices?

Use isotope dilution MS with stable isotope-labeled internal standards (e.g., Montelukast-d6 itself) to correct for matrix effects. For tissue distribution studies, microdialysis coupled with ultra-high-resolution MS provides spatial and temporal resolution. Data should be normalized to tissue weight and validated against calibration curves spanning expected physiological ranges .

Q. How should researchers design in vivo studies to evaluate off-target effects of this compound?

- Multi-omics integration : Transcriptomics and metabolomics to identify unintended pathways (e.g., lipid metabolism perturbations).

- Dose-escalation protocols : To distinguish therapeutic effects from toxicity.

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with biomarker changes (e.g., leukotriene B4 levels) . Include sham-operated or wild-type cohorts to control for surgical or genetic variables .

Methodological Resources

- Data Analysis : For conflicting results, apply scoping review frameworks (Arksey & O’Malley, 2005) to map evidence gaps and consult domain experts .

- Experimental Design : Follow standardized salt-preparation protocols (e.g., solubility testing, pH adjustments) to ensure reagent consistency .

- Instrumentation : Prioritize LC-MS/MS and NMR for structural and quantitative analysis; cross-validate with in vitro bioassays (e.g., calcium flux assays for receptor activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.